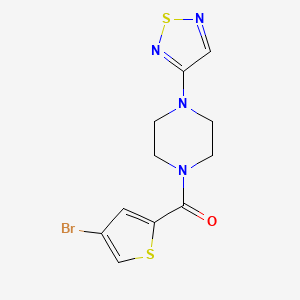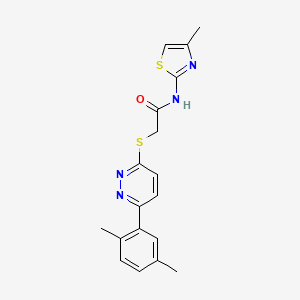
1-(4-Bromothiophene-2-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Bromothiophene-2-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine (BTTP) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BTTP is a heterocyclic compound that contains a thiophene and a thiadiazole ring. It has been synthesized using various methods and has been found to possess several biochemical and physiological effects.
Mecanismo De Acción
The exact mechanism of action of 1-(4-Bromothiophene-2-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine is not fully understood. However, it has been suggested that it may act by inhibiting the activity of enzymes or by binding to specific receptors in the body.
Biochemical and Physiological Effects:
1-(4-Bromothiophene-2-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine has been found to possess several biochemical and physiological effects. It has been reported to exhibit anticancer activity by inducing apoptosis in cancer cells. It has also been found to possess antifungal and antibacterial activities by inhibiting the growth of fungi and bacteria. Additionally, it has been investigated for its potential use as a fluorescent probe for the detection of metal ions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-Bromothiophene-2-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine has several advantages for lab experiments, including its ease of synthesis and its potential applications in various fields. However, it also has some limitations, such as its potential toxicity and the need for further studies to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for the research on 1-(4-Bromothiophene-2-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine. One potential direction is to investigate its potential use as a therapeutic agent for the treatment of cancer, fungal, and bacterial infections. Another direction is to explore its potential applications as a fluorescent probe for the detection of metal ions. Further studies are also needed to fully understand its mechanism of action and to address its potential limitations.
Métodos De Síntesis
1-(4-Bromothiophene-2-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine can be synthesized using different methods, including the reaction of 4-bromothiophene-2-carboxylic acid with 1,2,5-thiadiazol-3-amine in the presence of a coupling agent such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and N-hydroxysuccinimide (NHS). The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to obtain the desired product.
Aplicaciones Científicas De Investigación
1-(4-Bromothiophene-2-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. It has been found to possess anticancer, antifungal, and antibacterial activities. It has also been investigated for its potential use as a fluorescent probe for the detection of metal ions.
Propiedades
IUPAC Name |
(4-bromothiophen-2-yl)-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN4OS2/c12-8-5-9(18-7-8)11(17)16-3-1-15(2-4-16)10-6-13-19-14-10/h5-7H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUOHHDHGRWCAPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NSN=C2)C(=O)C3=CC(=CS3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromothiophene-2-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)thiophene-2-sulfonamide](/img/structure/B2911753.png)
![1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(6-ethoxybenzo[d]thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2911754.png)
![4-(Methoxycarbonyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B2911756.png)
![N-(5-(6-methoxy-1H-indole-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2911757.png)

![N-(1-cyanocyclohexyl)-N-methyl-2-[3-(4-methyl-1H-pyrazol-1-yl)azetidin-1-yl]acetamide](/img/structure/B2911760.png)


![3-[[5-(4-Fluorophenyl)-4-(2-morpholin-4-ylethyl)-1,2,4-triazol-3-yl]sulfanylmethyl]-4-methoxybenzaldehyde](/img/structure/B2911767.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide](/img/structure/B2911770.png)
![4,6,7,8-Tetramethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2911773.png)

